![molecular formula C43H46Cl2FN3O4 B15061442 (2'R,3S,3'S,5'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-1-(4-hydroxycyclohexyl)-1'-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-oxospiro[indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B15061442.png)
(2'R,3S,3'S,5'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-1-(4-hydroxycyclohexyl)-1'-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-oxospiro[indole-3,4'-pyrrolidine]-2'-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2’R,3S,3’S,5’R)-6-chloro-3’-(3-chloro-2-fluorophenyl)-5’-(2,2-dimethylpropyl)-1-(4-hydroxycyclohexyl)-1’-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-oxospiro[indole-3,4’-pyrrolidine]-2’-carboxamide is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes multiple chiral centers and a spirocyclic framework, makes it an interesting subject for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2’R,3S,3’S,5’R)-6-chloro-3’-(3-chloro-2-fluorophenyl)-5’-(2,2-dimethylpropyl)-1-(4-hydroxycyclohexyl)-1’-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-oxospiro[indole-3,4’-pyrrolidine]-2’-carboxamide involves multiple steps, including the formation of the spirocyclic core, introduction of the chloro and fluoro substituents, and the attachment of the hydroxy and carboxamide groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various protecting groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of flow chemistry techniques, which allow for continuous production and improved safety, as well as the development of more efficient catalysts to reduce reaction times and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
The compound (2’R,3S,3’S,5’R)-6-chloro-3’-(3-chloro-2-fluorophenyl)-5’-(2,2-dimethylpropyl)-1-(4-hydroxycyclohexyl)-1’-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-oxospiro[indole-3,4’-pyrrolidine]-2’-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to ketones or aldehydes using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl groups can be reduced to alcohols using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro and fluoro substituents can be replaced with other groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong bases (e.g., sodium hydride), oxidizing agents (e.g., PCC), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve the use of inert atmospheres (e.g., nitrogen or argon) and anhydrous solvents (e.g., tetrahydrofuran or dichloromethane) to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2’R,3S,3’S,5’R)-6-chloro-3’-(3-chloro-2-fluorophenyl)-5’-(2,2-dimethylpropyl)-1-(4-hydroxycyclohexyl)-1’-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-oxospiro[indole-3,4’-pyrrolidine]-2’-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and materials.
Biology
In biology, this compound may be studied for its potential biological activity. Its multiple chiral centers and functional groups suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (2’R,3S,3’S,5’R)-6-chloro-3’-(3-chloro-2-fluorophenyl)-5’-(2,2-dimethylpropyl)-1-(4-hydroxycyclohexyl)-1’-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-oxospiro[indole-3,4’-pyrrolidine]-2’-carboxamide could be investigated for its potential therapeutic effects. Its complex structure and functional groups suggest that it could have multiple mechanisms of action, making it a promising candidate for the treatment of various diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its spirocyclic framework and multiple functional groups make it a versatile building block for the synthesis of polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of (2’R,3S,3’S,5’R)-6-chloro-3’-(3-chloro-2-fluorophenyl)-5’-(2,2-dimethylpropyl)-1-(4-hydroxycyclohexyl)-1’-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-oxospiro[indole-3,4’-pyrrolidine]-2’-carboxamide is not well understood, but it is likely to involve interactions with multiple molecular targets. The presence of multiple chiral centers and functional groups suggests that it could interact with various enzymes, receptors, and other proteins, leading to a range of biological effects. Further research is needed to elucidate the specific pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (2’R,3S,3’S,5’R)-6-chloro-3’-(3-chloro-2-fluorophenyl)-5’-(2,2-dimethylpropyl)-1-(4-hydroxycyclohexyl)-1’-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-oxospiro[indole-3,4’-pyrrolidine]-2’-carboxamide include other spirocyclic compounds with similar functional groups and chiral centers. Examples include:
- Spiro[indole-3,4’-pyrrolidine] derivatives with different substituents on the indole and pyrrolidine rings.
- Compounds with similar spirocyclic frameworks but different functional groups, such as spiro[indole-3,4’-piperidine] derivatives.
Uniqueness
The uniqueness of (2’R,3S,3’S,5’R)-6-chloro-3’-(3-chloro-2-fluorophenyl)-5’-(2,2-dimethylpropyl)-1-(4-hydroxycyclohexyl)-1’-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-oxospiro[indole-3,4’-pyrrolidine]-2’-carboxamide lies in its specific combination of functional groups and chiral centers. This unique structure gives it the potential to interact with a wide range of biological targets and makes it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C43H46Cl2FN3O4 |
|---|---|
Molekulargewicht |
758.7 g/mol |
IUPAC-Name |
(2'R,3S,3'S,5'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-1-(4-hydroxycyclohexyl)-1'-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-oxospiro[indole-3,4'-pyrrolidine]-2'-carboxamide |
InChI |
InChI=1S/C43H46Cl2FN3O4/c1-42(2,3)24-34-43(31-22-17-27(44)23-33(31)48(41(43)53)28-18-20-29(50)21-19-28)35(30-15-10-16-32(45)36(30)46)38(40(47)52)49(34)37(25-11-6-4-7-12-25)39(51)26-13-8-5-9-14-26/h4-17,22-23,28-29,34-35,37-39,50-51H,18-21,24H2,1-3H3,(H2,47,52)/t28?,29?,34-,35+,37-,38-,39+,43+/m1/s1 |
InChI-Schlüssel |
QTJDYNFOLSDIKO-ZNOBKSOISA-N |
Isomerische SMILES |
CC(C)(C)C[C@@H]1[C@]2([C@H]([C@@H](N1[C@H](C3=CC=CC=C3)[C@H](C4=CC=CC=C4)O)C(=O)N)C5=C(C(=CC=C5)Cl)F)C6=C(C=C(C=C6)Cl)N(C2=O)C7CCC(CC7)O |
Kanonische SMILES |
CC(C)(C)CC1C2(C(C(N1C(C3=CC=CC=C3)C(C4=CC=CC=C4)O)C(=O)N)C5=C(C(=CC=C5)Cl)F)C6=C(C=C(C=C6)Cl)N(C2=O)C7CCC(CC7)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid](/img/structure/B15061361.png)

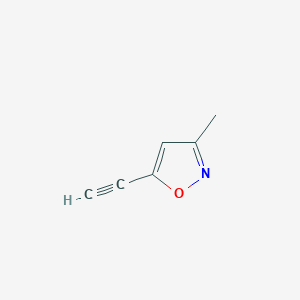
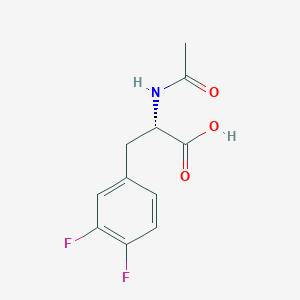
![2,2,2-trifluoro-N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]acetamide;hydrochloride](/img/structure/B15061389.png)

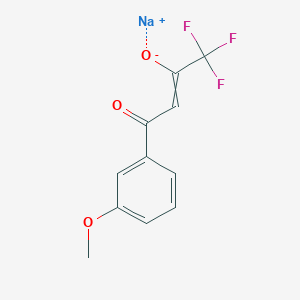

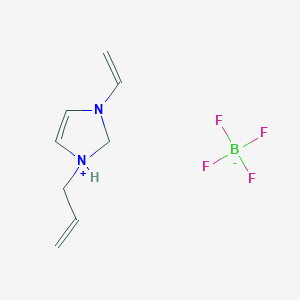
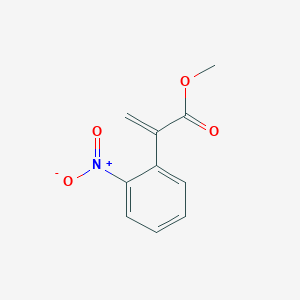


![2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]isoindole-1,3-dione](/img/structure/B15061449.png)
![ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate](/img/structure/B15061456.png)
